molecular formula C18H29N3 B246975 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine

3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine

Cat. No. B246975
M. Wt: 287.4 g/mol
InChI Key: WLCZCODIFJSGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine, also known as DMPPB, is a compound that has been widely studied for its potential use in medicinal chemistry. DMPPB is a piperidine derivative that is structurally similar to other compounds that have been used in the treatment of various neurological disorders.

Mechanism of Action

3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine acts as an agonist for the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in the regulation of cognitive function and memory. Activation of the α7 receptor leads to the influx of calcium ions into the cell, which can trigger downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine has also been shown to have neuroprotective effects, which may be due to its ability to activate the α7 receptor and modulate downstream signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the precise modulation of this receptor without affecting other receptors. However, 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine has limited solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for the study of 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine. One area of research could focus on the development of more potent and selective agonists for the α7 nicotinic acetylcholine receptor. Another area of research could focus on the investigation of the downstream signaling pathways that are activated by 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine and their potential role in cognitive function and memory formation. Additionally, further studies could explore the potential therapeutic applications of 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Synthesis Methods

3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine can be synthesized through a multi-step process that involves the reaction of 2-methylpyridine with 1,4-dibromobutane, followed by the reduction of the resulting 1,4-dibromo-2-methylpyridine. The reduction is typically carried out using lithium aluminum hydride, and the resulting product is then reacted with piperidine to form 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine.

Scientific Research Applications

3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 3,5-Dimethyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine has been shown to act as a potent and selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function and memory.

properties

Molecular Formula

C18H29N3

Molecular Weight

287.4 g/mol

IUPAC Name

2-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine

InChI

InChI=1S/C18H29N3/c1-15-11-16(2)13-21(12-15)18-6-9-20(10-7-18)14-17-5-3-4-8-19-17/h3-5,8,15-16,18H,6-7,9-14H2,1-2H3

InChI Key

WLCZCODIFJSGEQ-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=N3)C

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=N3)C

Origin of Product

United States

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